

Commercial Suppliers and Technical Guide for 2,6-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-nitropyridine

Cat. No.: B061615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of **2,6-Dibromo-4-nitropyridine** (CAS No. 175422-04-5). This versatile building block is of significant interest to researchers in drug discovery, medicinal chemistry, and materials science due to its unique reactivity, enabling the synthesis of a wide array of complex molecules.

Commercial Availability

2,6-Dibromo-4-nitropyridine is readily available from a variety of commercial chemical suppliers. The following tables summarize key information from a selection of these suppliers, offering researchers a quick reference for procurement.

Table 1: Commercial Suppliers of **2,6-Dibromo-4-nitropyridine**

Supplier	Purity	Available Quantities	Additional Information
Sigma-Aldrich	≥97%	1 g, 5 g, 10 g, 25 g, 100 g	Marketed under the Ambeed brand. [1]
ChemScene	≥97%	Inquire for details	Offers custom synthesis and commercial production services. [2]
Chem-Impex	≥98% (HPLC)	Inquire for details	Highlights applications in pharmaceuticals, agrochemicals, and materials science. [3]
BLD Pharm	Inquire for details	Inquire for details	Provides access to NMR, HPLC, LC-MS, and UPLC data. [4]
Apollo Scientific	Inquire for details	Inquire for details	Provides MDL number for easy reference.
Otto Chemie Pvt Ltd	97%	Semi-bulk and bulk packs	Worldwide shipping from India. [5]
ChemicalBook	Inquire for details	Inquire for details	Lists several suppliers and provides chemical properties. [6]

Table 2: Physicochemical Properties of **2,6-Dibromo-4-nitropyridine**

Property	Value	Source
CAS Number	175422-04-5	[1] [2] [5] [6]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1] [2] [3] [5]
Molecular Weight	281.89 g/mol	[2] [3] [5]
Appearance	Pale yellow crystalline powder	[3]
Melting Point	121-124 °C	[3]
Purity	Typically ≥97% or ≥98% (HPLC)	[1] [2] [3]
Storage Conditions	0-8°C, Keep in dark place, inert atmosphere	[1] [3]

Synthetic Applications and Reactivity

2,6-Dibromo-4-nitropyridine is a highly functionalized scaffold, making it a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of two bromine atoms and a strongly electron-withdrawing nitro group. This unique combination allows for a range of chemical transformations, particularly in the construction of polysubstituted pyridine systems which are privileged structures in medicinal chemistry.

The two bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the facile introduction of diverse carbon-based substituents. Concurrently, the nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of the bromine atoms or even the nitro group with a variety of nucleophiles, including amines and alkoxides.

This dual reactivity makes **2,6-Dibromo-4-nitropyridine** an indispensable building block for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other small-molecule therapeutics.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions utilizing **2,6-Dibromo-4-nitropyridine** as a starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2,6-Dibromo-4-nitropyridine** with an arylboronic acid. This reaction is fundamental for the formation of carbon-carbon bonds.

Materials:

- **2,6-Dibromo-4-nitropyridine** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2.0-3.0 equiv)
- Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
- Schlenk flask and magnetic stirrer
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add **2,6-Dibromo-4-nitropyridine**, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
- Under a positive flow of the inert gas, add the palladium catalyst to the flask.
- Add the degassed solvent mixture to the reaction flask via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the copper-palladium catalyzed Sonogashira coupling of **2,6-Dibromo-4-nitropyridine** with a terminal alkyne.

Materials:

- **2,6-Dibromo-4-nitropyridine** (1.0 equiv)
- Terminal alkyne (1.1 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 equiv)
- Copper(I) iodide (CuI , 0.025 equiv)
- Amine base (e.g., diisopropylamine, 7.0 equiv)
- Anhydrous solvent (e.g., THF)
- Reaction vessel and magnetic stirrer

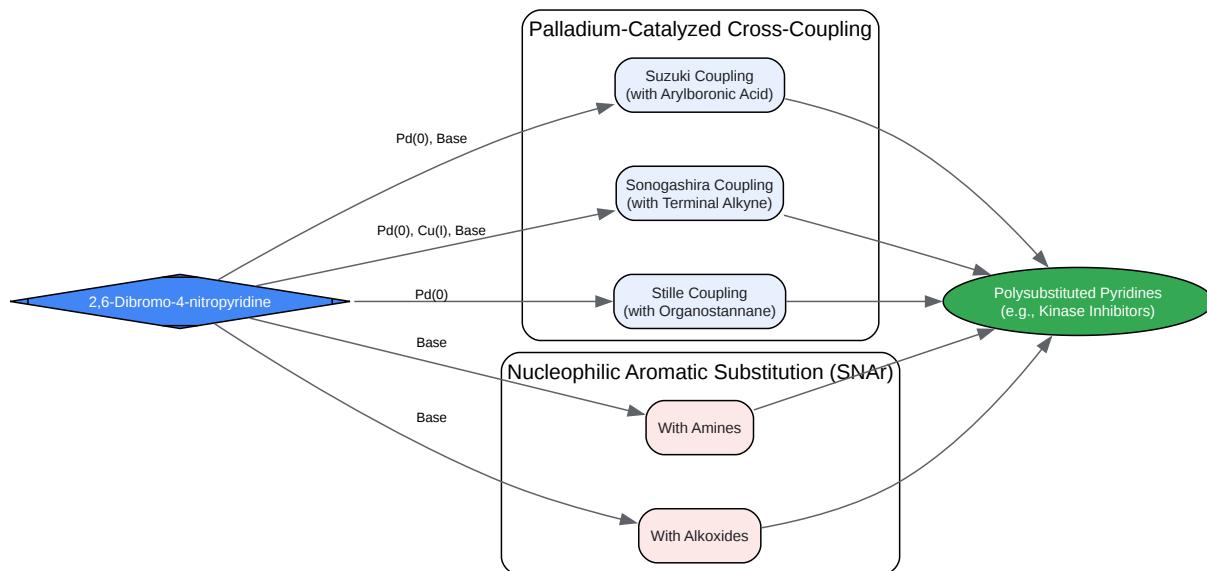
Procedure:

- To a solution of **2,6-Dibromo-4-nitropyridine** in the anhydrous solvent at room temperature, add sequentially the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne.
- Stir the reaction for 3 hours at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
- Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

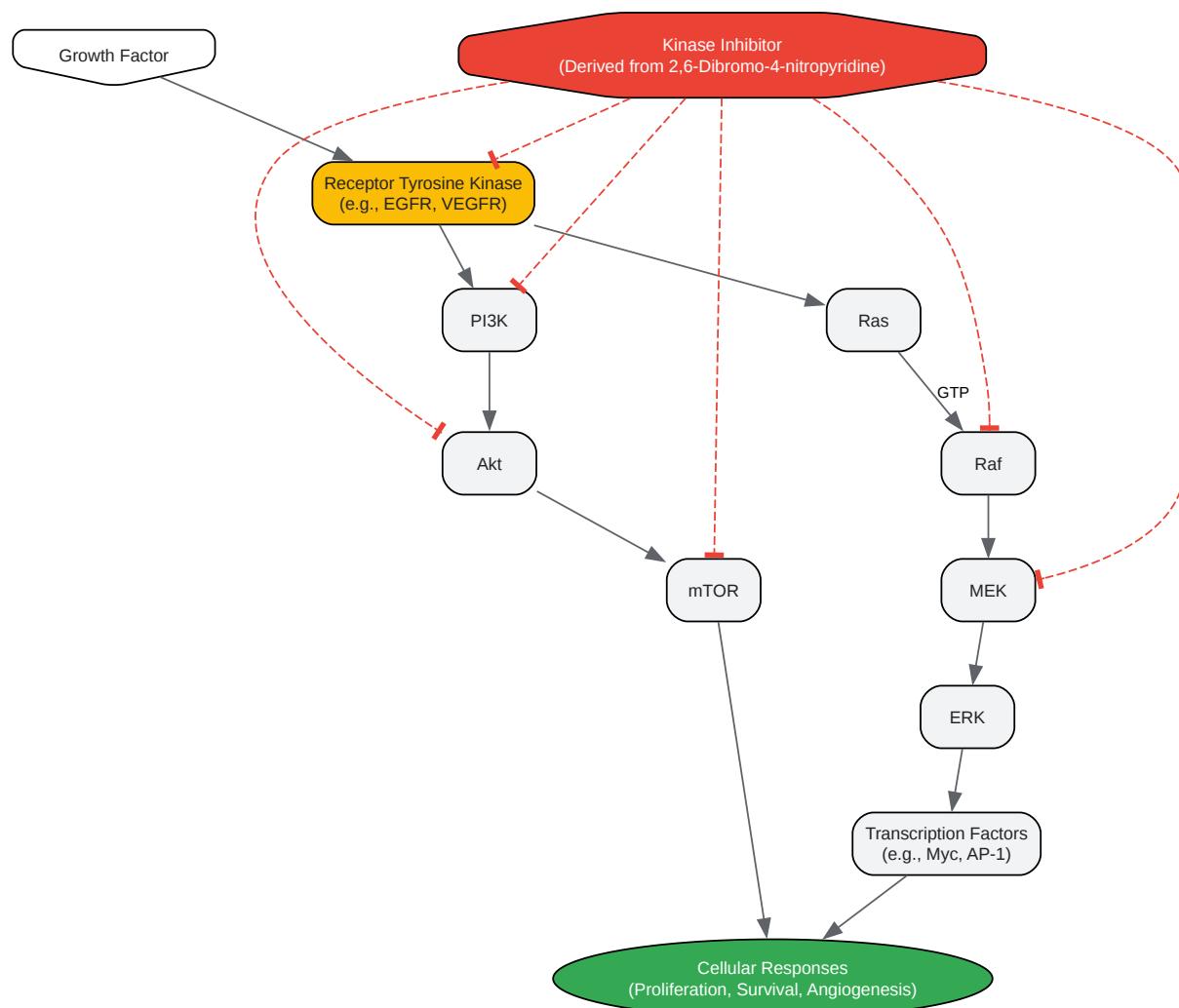
This protocol provides a general method for the SNAr reaction of **2,6-Dibromo-4-nitropyridine** with a primary or secondary amine.

Materials:


- **2,6-Dibromo-4-nitropyridine** (1.0 equiv)
- Amine nucleophile (1.1 equiv)
- Base (e.g., triethylamine, 1.2 equiv)
- Anhydrous solvent (e.g., ethanol)
- Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

- To a round-bottom flask, add **2,6-Dibromo-4-nitropyridine** and dissolve it in the anhydrous solvent.
- Add the amine nucleophile to the solution, followed by the addition of the base.
- Heat the reaction mixture to reflux and maintain for 2-4 hours.
- Monitor the progress of the reaction by TLC until the starting material is consumed.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.


Visualizations

The following diagrams illustrate the synthetic utility of **2,6-Dibromo-4-nitropyridine** and a representative signaling pathway that can be targeted by molecules synthesized from this versatile building block.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways for functionalizing **2,6-Dibromo-4-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: A representative kinase signaling pathway targeted by inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2,6-Dibromo-4-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061615#commercial-suppliers-of-2-6-dibromo-4-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com